molecular formula C34H38N3O7P.HCl.C2H5OH B1663575 Efonidipine hydrochloride ethanolate CAS No. 111011-76-8

Efonidipine hydrochloride ethanolate

Cat. No. B1663575
M. Wt: 714.2 g/mol
InChI Key: IKBJGZQVVVXCEQ-UHFFFAOYSA-N
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Description

Efonidipine hydrochloride ethanolate (also known as NZ-105) is a novel 1,4-dihydropyridine derivative and a calcium antagonist . It is distinctive as it is a solvate composed of an equimolar adduct of ethanol and efonidipine hydrochloride . It is one of the few cases of solvates marketed as a pharmaceutical drug .


Molecular Structure Analysis

The chemical structure of Efonidipine hydrochloride ethanolate is unique. The phosphonate moiety at the C5 position of the dihydropyridine ring is considered to be important for the characteristic pharmacological profile of the drug . The crystal structure of Efonidipine hydrochloride ethanolate arranges the chloride ion within a basket-type conformation formed by the bulky diphenyl and phosphate groups .


Chemical Reactions Analysis

Upon heating, Efonidipine hydrochloride ethanolate first releases ethanol and subsequently forms a decomposition product with the elimination of chloride ions .


Physical And Chemical Properties Analysis

Efonidipine hydrochloride ethanolate is a solvate composed of an equimolar adduct of ethanol and efonidipine hydrochloride . Its solid-state properties have been assessed using various methods including thermal analysis, Fourier transform infrared spectroscopy, evolved gas analysis-mass spectrometry, environmental scanning electron microscopy, variable temperature powder X-ray diffraction, and single-crystal X-ray structure analysis .

properties

IUPAC Name

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N3O7P.C2H6O.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;1-2-3;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBJGZQVVVXCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClN3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020150
Record name Efonidipine hydrochloride ethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efonidipine hydrochloride ethanolate

CAS RN

111011-76-8
Record name Efonidipine hydrochloride ethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efonidipine hydrochloride ethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[phenyl(phenylmethyl)amino]ethyl ester hydrochloride monoethanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFONIDIPINE HYDROCHLORIDE ETHANOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HJ0Q6TMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
M Otsuka, Y Maeno, T Fukami, M Inoue, T Tagami… - …, 2015 - pubs.rsc.org
… On the other hand, efonidipine hydrochloride ethanolate … , therefore, studied efonidipine hydrochloride ethanolate as a rare … structures of efonidipine hydrochloride ethanolate and its …
Number of citations: 10 pubs.rsc.org
M Otsuka, Y Maeno, T Fukami, M Inoue… - European Journal of …, 2016 - Elsevier
Drug absorption into the body is known to be greatly affected by the solubility of the drug itself. The active pharmaceutical ingredient efonidipine hydrochloride ethanolate (NZ-105) is a …
Number of citations: 23 www.sciencedirect.com
D Solanki, D Patel, D Meshram - Drug Analytical Research, 2022 - seer.ufrgs.br
… absorbance of Efonidipine Hydrochloride Ethanolate measure … nm (ZCP of Efonidipine Hydrochloride Ethanolate). Linearity … mL-1 for Efonidipine hydrochloride ethanolate and 2-12 µg.…
Number of citations: 4 www.seer.ufrgs.br
A Dudhrejia, A Patel, J Chavda, D Gol, P Koli - J Med Pharam Allied Sci, 2022 - jmpas.com
… estimation of Efonidipine Hydrochloride Ethanolate and Telmisartan in … Efonidipine hydrochloride ethanolate and 238.60 nm (Zero crossing point of Efonidipine Hydrochloride …
Number of citations: 1 jmpas.com
BD Patel, HJ Vekaria - Journal of Chromatographic Science, 2023 - academic.oup.com
Central composite design based RP-HPLC method optimization for the synchronized analysis of Efonidipine Hydrochloride Ethanolate (EFE) and Chlorthalidone (CHL) in tablet. The …
Number of citations: 3 academic.oup.com
SD Adeshra, DB Meshram - International Journal of Pharmaceutics and Drug … - neliti.com
… Efonidipine Hydrochloride Ethanolate is a novel dihydropyridine derrivative calcium channel blocker. It is chemically known as 2-(N-benzylanilino)ethyl 5-(5,5dimethyl-2-oxo-1,3,2λ5-…
Number of citations: 0 www.neliti.com
BD PATEL - researchgate.net
… Efonidipine Hydrochloride Ethanolate (EFE) a dihydropyridine derivative calcium channel blocker chemically is 2-(N-benzyl anilino) ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-…
Number of citations: 0 www.researchgate.net
CP Pandya, SJ Rajput - J Appl Pharm Sci, 2020 - pdfs.semanticscholar.org
… Solid dispersions of Efonidipine hydrochloride ethanolate with improved physicochemical and pharmacokinetic properties using microwave treatment have been reported (Otsuka …
Number of citations: 8 pdfs.semanticscholar.org
S Huang, Q Zhang, H Li, Y Sun, G Cheng, M Zou… - European Journal of …, 2018 - Elsevier
The aim of this study was to improve the oral bioavailability of a practically insoluble drug, efonidipine hydrochloride (EFH), by agglomeration in acid solution/gastric fluid. The EFH …
Number of citations: 29 www.sciencedirect.com
S Bharati, V Gaikwad… - Analytical Chemistry …, 2023 - Taylor & Francis
Efonidipine hydrochloride ethanolate (EFE), a dihydropyridine calcium channel blocker, is used for the treatment of hypertension. To find the EFE in pre-clinical samples (rat plasma), an …
Number of citations: 2 www.tandfonline.com

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